Mal-PEG1-acid

Beschreibung

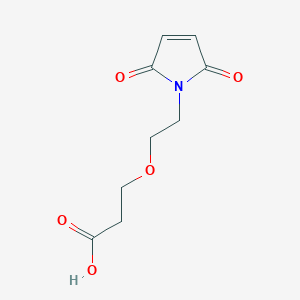

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZFUAXOTCJZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mal-PEG1-acid: A Technical Guide to its Application in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-acid is a heterobifunctional crosslinker integral to the field of bioconjugation. Its structure, comprising a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking biomolecules. The maleimide moiety enables highly specific conjugation to thiol groups (sulfhydryl groups), predominantly found in cysteine residues of proteins and peptides. Concurrently, the carboxylic acid group can be activated to form stable amide bonds with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins. This dual reactivity, combined with the hydrophilic PEG spacer, makes this compound a valuable tool in drug delivery, diagnostics, and fundamental biochemical research.

The strategic importance of this compound lies in its ability to create precisely defined bioconjugates. The short, single-unit PEG spacer offers hydrophilicity to potentially improve the solubility and reduce aggregation of the resulting conjugate without adding significant molecular weight, a critical consideration in the development of therapeutics like antibody-drug conjugates (ADCs).[1]

Core Applications

The unique architecture of this compound lends itself to a variety of applications in biochemistry and drug development:

-

Antibody-Drug Conjugates (ADCs): In the burgeoning field of targeted cancer therapy, this compound serves as a linker to attach potent cytotoxic drugs to monoclonal antibodies (mAbs).[2] The antibody guides the drug to cancer cells, and upon internalization, the drug is released, leading to targeted cell death while minimizing systemic toxicity.[1]

-

Protein Labeling and Modification: Researchers utilize this compound to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in immunoassays, fluorescence microscopy, and proteomic studies.[3] This enables the tracking and quantification of proteins within complex biological systems.

-

Drug Delivery and Nanoparticle Functionalization: The PEG spacer enhances the biocompatibility and circulation time of nanoparticles and other drug delivery vehicles.[4][5] By modifying the surface of these carriers with this compound, targeting ligands such as antibodies or peptides can be attached, facilitating directed delivery to specific tissues or cells.[6]

-

Hydrogel Formation: In tissue engineering and regenerative medicine, this compound can be used to crosslink PEG-based hydrogels.[7][8] These hydrogels can encapsulate cells or therapeutic agents, providing a scaffold for tissue regeneration or a depot for sustained drug release.

Quantitative Data Summary

The efficiency and stability of bioconjugates are critical for their successful application. The following tables summarize key quantitative data related to reactions involving maleimide-thiol linkages.

| Parameter | Value/Range | Conditions | Reference(s) |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Aqueous Buffer | [3] |

| Reaction Time for Maleimide-Thiol Conjugation | Minutes to a few hours | Room Temperature | [9][10] |

| Reaction Time for NHS Ester-Amine Conjugation | 30 - 60 minutes | Room Temperature, pH 7-9 | [9] |

| Half-life of Maleimide-Thiol Conjugate (Retro-Michael Reaction) | 20 - 80 hours | Physiological pH and temperature, in the presence of glutathione | [11][12] |

| Stability of Hydrolyzed Maleimide-Thiol Conjugate | Half-life of over two years | N/A | [11][13] |

Table 1: Reaction and Stability Parameters for Maleimide-Based Conjugation.

| Linker Type | Model System/Conjugate | Matrix | Stability Metric | Reference(s) |

| Traditional Maleimide-Thiol | NEM-MPA Conjugate | Phosphate Buffer + Glutathione | Half-life of conversion: 20-80 hours | [11] |

| Traditional Maleimide-Thiol | Fc-S396C Maleimide Conjugate | Human Plasma (37°C for 72 hours) | ~20% of label remained intact | [11] |

| Stabilized Maleimide-Thiol (Hydrolyzed) | Ring-opened N-substituted succinimide (B58015) thioethers | N/A | Half-lives of over two years | [11][13] |

| Next-Generation Maleimide (Sulfone) | Fc-S396C Sulfone Conjugate | Human Plasma (37°C for 72 hours) | Significantly more stable than maleimide conjugate | [11] |

Table 2: Comparative In Vitro Stability of Various Linkages in Plasma/Serum.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation using this compound

This protocol describes the conjugation of two proteins (Protein-NH2 and Protein-SH) using this compound as the crosslinker.

Materials:

-

Protein-NH2 (containing primary amines)

-

Protein-SH (containing a free thiol)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Preparation of Protein-NH2: Dissolve Protein-NH2 in Activation Buffer to a concentration of 1-10 mg/mL.

-

Activation of this compound:

-

Immediately before use, dissolve this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:2:2 (this compound:EDC:NHS) is recommended.

-

Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.

-

-

Reaction with Protein-NH2:

-

Add the activated this compound solution to the Protein-NH2 solution. A 10- to 50-fold molar excess of the crosslinker over the protein is a typical starting point.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Purification of Maleimide-Activated Protein:

-

Remove excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.

-

-

Conjugation to Protein-SH:

-

Immediately add the purified maleimide-activated Protein-NH2 to a solution of Protein-SH in Conjugation Buffer. The molar ratio should be optimized based on the desired final conjugate.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching: Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of 1-10 mM. Incubate for 30 minutes.

-

Purification of the Final Conjugate: Purify the protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Protocol 2: Fluorescent Labeling of a Cysteine-Containing Protein

This protocol details the labeling of a protein with a single accessible cysteine residue with a fluorescent dye that has a primary amine for conjugation to the acid group of this compound.

Materials:

-

Cysteine-containing protein

-

This compound

-

Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

-

EDC and NHS

-

Conjugation Buffer: PBS, pH 7.2, degassed

-

Activation Buffer: Anhydrous DMSO or DMF

-

Quenching Reagent: L-cysteine

-

Desalting column

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed Conjugation Buffer to 1-10 mg/mL.

-

If necessary, reduce any disulfide bonds by incubating with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove TCEP using a desalting column.[14]

-

-

Activation of this compound: Prepare the NHS-activated this compound as described in Protocol 1, Step 2.

-

Conjugation of Dye to Linker:

-

Dissolve the amine-reactive fluorescent dye in anhydrous DMSO or DMF.

-

Add the activated this compound to the dye solution. A slight molar excess of the activated linker is recommended.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Labeling Reaction:

-

Add the dye-linker conjugate solution to the protein solution. A 5- to 20-fold molar excess of the dye-linker over the protein is a common starting point.[14]

-

Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

Quench unreacted maleimides with L-cysteine.

-

Purify the fluorescently labeled protein from excess reagents using a desalting column or SEC.

-

Visualizations

Caption: Structure and reactivity of this compound.

References

- 1. biochempeg.com [biochempeg.com]

- 2. benchchem.com [benchchem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. wilhelm-lab.com [wilhelm-lab.com]

- 7. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-PEG1-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-PEG1-acid (Mal-PEG1-acid), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document outlines its chemical structure, physicochemical properties, and key applications, with a focus on antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and visual diagrams are included to facilitate its practical application in research and development.

Core Concepts: Structure and Functionality

This compound, systematically named 3-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]propanoic acid, is a chemical compound featuring three key components: a maleimide (B117702) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid.[1] This unique trifecta of functionalities makes it an invaluable tool in the precise construction of complex biomolecules.

The maleimide group exhibits high reactivity and selectivity towards thiol (sulfhydryl) groups, readily forming stable thioether bonds.[2][3][4] This reaction is particularly efficient for conjugating the linker to cysteine residues within proteins and peptides.[5][6] The short, hydrophilic PEG spacer enhances the aqueous solubility of the molecule and the resulting conjugate, a crucial attribute for biological applications.[2][3] At the opposite end, the carboxylic acid group provides a versatile handle for further chemical modifications, such as forming a stable amide bond with primary amines in the presence of activators like EDC or HATU.[2]

This heterobifunctional nature allows for a controlled, stepwise conjugation strategy, making this compound a popular choice for creating precisely defined bioconjugates.[1][7] It is classified as a non-cleavable linker, meaning the resulting conjugate is stable under physiological conditions.[1][8]

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁NO₅ | [1][2][9] |

| Molecular Weight | 213.19 g/mol | [1][8][9] |

| CAS Number | 760952-64-5 | [1][2][9] |

| Appearance | White to off-white solid | [8] |

| Purity | Typically >95% or >98% | [2][9][10] |

| Solubility | Soluble in DMSO (up to 100 mg/mL), aqueous buffers, DMF | [7][8][11] |

| Storage Conditions | -20°C, protected from light. Stock solutions: -80°C (6 months) or -20°C (1 month). | [2][8][12] |

| Reactive Groups | Maleimide (reacts with thiols), Carboxylic Acid (reacts with amines) | [2][13] |

| Optimal pH for Thiol Reaction | 6.5 - 7.5 | [4][5][12] |

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

General Protocol for Maleimide-Thiol Conjugation

This protocol outlines the general procedure for conjugating this compound to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.

Materials:

-

Thiol-containing protein

-

This compound

-

Degassed conjugation buffer (e.g., 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5)[11][14]

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[14]

-

(Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)[15]

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[11][16]

Procedure:

-

Preparation of the Thiol-Containing Protein:

-

Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[11][14]

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[15] It is recommended to perform this and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[14][16]

-

-

Preparation of this compound Stock Solution:

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion.[14][15]

-

Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[14][15] If the attached molecule is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction and consume any unreacted maleimide groups, a quenching reagent such as cysteine or 2-mercaptoethanol (B42355) can be added to a final concentration of 10-20 mM. Incubate for 15-30 minutes.[15]

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Characterize the purified conjugate to determine the degree of labeling using methods like SDS-PAGE or mass spectrometry.

-

For short-term storage, the conjugate can be kept at 4°C for up to one week.[15] For long-term storage, add a cryoprotectant like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, and store at -20°C or -80°C.[14][16]

-

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow involving this compound.

Chemical Properties and Reactivity

Maleimide Group Reactivity: The core of this compound's utility lies in the reactivity of the maleimide group. It undergoes a highly efficient Michael addition reaction with sulfhydryl groups.[5] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[5][18] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[5][18] Above pH 7.5, the competitive reaction with primary amines becomes more significant.[18]

Stability: The resulting thioether bond is generally stable.[4] However, it is important to note that the thiol-maleimide linkage can be susceptible to a retro-Michael reaction, which can lead to deconjugation, particularly in vivo.[18] This can result in the transfer of the maleimide-linked payload to other thiol-containing molecules, such as serum albumin.[18] The stability of the thiosuccinimide ring can be influenced by the specific site of conjugation on the protein.[18] Hydrolysis of the succinimide (B58015) ring in the conjugate can occur, and this ring-opened product is resistant to cleavage.[19]

Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS. This allows for the attachment of a second molecule of interest, enabling the creation of complex bifunctional constructs.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread adoption in various areas of biomedical research and therapeutic development.

-

Antibody-Drug Conjugates (ADCs): this compound is a frequently used linker in the synthesis of ADCs.[1][8] In this application, the maleimide group is used to attach a cytotoxic drug to the thiol groups of cysteine residues on a monoclonal antibody. The carboxylic acid end can be used to attach the drug molecule. This approach facilitates the targeted delivery of potent drugs directly to cancer cells, minimizing off-target toxicity.[20]

-

PROTACs: this compound serves as a PEG-based linker in the synthesis of PROTACs.[8] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[8][17] The linker connects the ligand for the target protein to the ligand for the E3 ligase.

-

Bioconjugation and Surface Modification: The dual functionality of this compound is leveraged for a wide range of bioconjugation applications, including protein labeling, peptide modification, and the functionalization of nanoparticles and surfaces.[1][21][22] The PEG spacer helps to improve the solubility and reduce the immunogenicity of the resulting conjugates.[21][23]

References

- 1. CAS 760952-64-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 760952-64-5 | BroadPharm [broadpharm.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Maleimide Linkers | BroadPharm [broadpharm.com]

- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 12. Maleimide PEG Acid, MAL-PEG-COOH [nanocs.net]

- 13. Mal-PEG-acid | Acid-PEG-Mal | AxisPharm [axispharm.com]

- 14. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

- 15. benchchem.com [benchchem.com]

- 16. biotium.com [biotium.com]

- 17. benchchem.com [benchchem.com]

- 18. vectorlabs.com [vectorlabs.com]

- 19. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. purepeg.com [purepeg.com]

- 21. creativepegworks.com [creativepegworks.com]

- 22. biochempeg.com [biochempeg.com]

- 23. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Synthesis and Purification of Mal-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Maleimide-PEG1-acid (Mal-PEG1-acid), a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental methodologies, data presentation, and visual workflows to assist researchers in the successful application of this versatile molecule.

Core Chemical Properties and Specifications

This compound is a PEG derivative featuring a maleimide (B117702) group at one end and a carboxylic acid at the other, connected by a single ethylene (B1197577) glycol unit.[1][2] This structure provides two distinct reactive sites. The maleimide group reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[3][4] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of proteins, forming a stable amide bond.[2][3] The short PEG spacer enhances the aqueous solubility of the molecule and its conjugates.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁NO₅ | [5] |

| Molecular Weight | 213.19 g/mol | [5] |

| CAS Number | 760952-64-5 | [5] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [5] |

| Solubility | Soluble in water and most organic solvents (e.g., DMF, DMSO) | [1] |

| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from an amino-PEG1-acid precursor. The first step involves the reaction of the primary amine with maleic anhydride (B1165640) to form a maleamic acid intermediate. The second step is a cyclization reaction to form the final maleimide ring.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of a structurally similar compound, mPEG-maleic acid.[6]

Materials:

-

Amino-PEG1-acid

-

Maleic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dioxane, anhydrous

-

Acetic anhydride (Ac₂O)

-

Sodium acetate (NaOAc), anhydrous

-

Diethyl ether (Et₂O), cold

-

Dichloromethane (DCM)

Step 1: Formation of Maleamic-PEG1-acid

-

In a round-bottom flask, dissolve Amino-PEG1-acid (1.0 equivalent) in anhydrous dioxane.

-

Add maleic anhydride (5.0 equivalents) and a catalytic amount of DMAP.

-

Heat the reaction mixture to approximately 70°C and stir for 1-2 hours.[6]

-

Cool the reaction mixture to room temperature.

-

Precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the solid product by filtration and wash with cold diethyl ether to yield the Maleamic-PEG1-acid intermediate. A typical yield for this step is around 88%.[6]

Step 2: Cyclization to this compound

-

Dissolve the dried Maleamic-PEG1-acid intermediate (1.0 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (2.0 equivalents) to the solution.[6]

-

Heat the reaction mixture to 80°C and stir for 1.5-2 hours.[6]

-

Remove the acetic anhydride under reduced pressure (vacuum).

-

The resulting crude product, a thick oil or solid, is then ready for purification. This step's yield can be around 54% before extensive purification.[6]

| Step | Reactants | Key Parameters | Typical Yield | Reference(s) |

| 1 | Amino-PEG1-acid, Maleic Anhydride, DMAP | Dioxane, 70°C, 1-2h | ~88% | [6] |

| 2 | Maleamic-PEG1-acid, Acetic Anhydride, Sodium Acetate | 80°C, 1.5-2h | ~54% (crude) | [6] |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and residual solvents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for achieving high purity.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification by RP-HPLC

Materials:

-

Preparative HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A or a compatible solvent.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Elution: Inject the sample onto the column. Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-40 minutes).

-

Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 214 nm and 254 nm) and collect fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify the fractions containing the pure product.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final this compound product as a pure, dry powder.

| Technique | Principle | Advantages | Best Suited For | Reference(s) |

| RP-HPLC | Separation based on hydrophobicity. | High resolution and purity achievable. | Achieving high purity of the final product. | [2] |

| SEC | Separation based on molecular size. | Good for removing small molecule impurities. | Less effective for this small molecule, better for large conjugates. |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy can confirm the structure. Expected signals would include peaks for the maleimide protons (around 6.7 ppm), the ethylene glycol protons, and the protons adjacent to the carboxylic acid.

-

Mass Spectrometry (MS): LC-MS analysis will confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 214.06).

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product, which should ideally be >95%.

Application in PROTAC Synthesis

This compound is a valuable linker for constructing PROTACs. The carboxylic acid end can be coupled to an amine-containing ligand (for either the target protein or an E3 ligase), and the maleimide end can then be conjugated to a thiol-containing ligand.

PROTAC Synthesis Signaling Pathway

Caption: PROTAC synthesis and mechanism of action.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should note that specific reaction conditions and purification parameters may require optimization based on laboratory conditions and available equipment.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 760952-64-5 | BroadPharm [broadpharm.com]

- 4. MAL-PEG-COOH - CD Bioparticles [cd-bioparticles.net]

- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

Core Mechanism of Action: The Thiol-Maleimide Reaction

An In-depth Technical Guide to Mal-PEG1-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and applications of this compound, a heterobifunctional linker critical in the field of bioconjugation. Its unique structure, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, enables the precise and stable linkage of biomolecules, a cornerstone in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and in various research applications.

The primary utility of the this compound linker lies in the highly specific and efficient reaction between its maleimide group and a sulfhydryl (thiol) group, typically found on a cysteine residue within a protein or peptide.[1] This reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient carbons of the maleimide's double bond.[2][3][4]

The process proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[1][4] This high degree of selectivity and efficiency makes the thiol-maleimide reaction a form of "click chemistry," prized for its reliability and specificity in complex biological mixtures.[2][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][4][5]

The reaction mechanism and key influencing factors are depicted below.

Factors Influencing Reaction Efficiency

Several factors must be optimized to ensure successful conjugation:

-

pH: The reaction rate is highly pH-dependent. The optimal range is pH 6.5 to 7.5 .[4] Below pH 6.5, the concentration of the reactive thiolate anion (RS⁻) decreases, slowing the reaction.[4] Above pH 7.5, the maleimide ring becomes susceptible to hydrolysis, rendering it unreactive, and side reactions with amines (e.g., lysine (B10760008) residues) become more competitive.[4][5]

-

Thiol Availability: Thiol groups are prone to oxidation, which forms disulfide bonds that are unreactive with maleimides.[4] To prevent this, buffers should be degassed, and a chelating agent like EDTA can be added to sequester metal ions that catalyze oxidation.[4] The use of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), immediately prior to conjugation is highly recommended to ensure a sufficient concentration of free thiols.[4][6]

-

Molar Ratio: A molar excess of the maleimide-PEG reagent is typically used to drive the reaction to completion.[4] However, the optimal ratio depends on the specific biomolecules being conjugated and must often be determined empirically.[4]

-

Temperature: The reaction proceeds efficiently at both room temperature and 4°C.[6] Lower temperatures can be used to slow down very fast reactions or to maintain the stability of sensitive proteins.

Potential Side Reactions

-

Maleimide Hydrolysis: In aqueous solutions, especially at pH > 7.5, the maleimide ring can be opened by hydrolysis to form an unreactive maleamic acid. Therefore, maleimide-containing reagents should be dissolved and used immediately.[1][5]

-

Thiazine (B8601807) Rearrangement: A side reaction can occur with unprotected N-terminal cysteine residues, leading to a thiazine rearrangement. This can be mitigated by performing the conjugation at a more acidic pH (around 5) or by acetylating the N-terminus.[1][2]

The Dual Functionality of this compound

This compound is a heterobifunctional linker, meaning it has two different reactive groups.[7] While the maleimide group targets thiols, the terminal carboxylic acid (-COOH) group can be activated to react with primary amines (e.g., the side chain of lysine or the N-terminus of a protein). This reaction typically requires the use of activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to form a stable amide bond.[8] This dual functionality allows for sequential or orthogonal conjugation strategies, enabling the linkage of three different components (e.g., an antibody, a drug, and a targeting moiety).

Quantitative Data on Maleimide-Thiol Conjugation

The efficiency and kinetics of the maleimide-thiol reaction are influenced by the specific reactants and conditions. The following table summarizes quantitative data from cited studies.

| Reactants | Molar Ratio (Maleimide:Thiol) | Conditions | Time to Completion | Conjugation Efficiency | Reference |

| Maleimide-PEG-PLGA NPs + cRGDfK Peptide | 2:1 | 10 mM HEPES, pH 7.0, Room Temp. | 30 minutes | 84 ± 4% | [9] |

| Maleimide-PEG-PLGA NPs + 11A4 Nanobody | 5:1 | PBS, pH 7.4, Room Temp. | 2 hours | 58 ± 12% | [9] |

| Creatine Kinase + Methoxy-PEG-Maleimide | Not specified | Not specified | 30 minutes | ~100% of available sulfhydryls | [10] |

Detailed Experimental Protocol: Protein PEGylation

This section provides a generalized, step-by-step protocol for the conjugation of a this compound linker to a protein containing free cysteine residues.

Methodology

-

Protein Preparation:

-

Dissolve the protein of interest in a degassed conjugation buffer to a final concentration of 1-10 mg/mL.[4][6] A suitable buffer is Phosphate Buffered Saline (PBS) containing 1-5 mM EDTA at pH 7.0-7.5.[6] Avoid buffers containing primary amines (like Tris) or thiols.[11]

-

If necessary, perform a buffer exchange using a desalting column or dialysis to transfer the protein into the appropriate conjugation buffer.[11]

-

-

Reduction of Disulfide Bonds (if necessary):

-

For proteins where target cysteines are involved in disulfide bonds, a reduction step is required.

-

Add a 10- to 100-fold molar excess of a reducing agent like TCEP to the protein solution.[4][6] TCEP is ideal as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[6]

-

Incubate the mixture for 20-30 minutes at room temperature under an inert gas (e.g., argon or nitrogen).[4][6]

-

-

Preparation of this compound Solution:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11]

-

Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a 10-100 mM stock solution.[6] Do not store the reagent in solution due to the risk of hydrolysis.[11]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification of the Conjugate:

-

Characterization:

-

The final conjugate can be analyzed by SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.[10] Mass spectrometry can be used to confirm the precise mass of the conjugate.

-

Applications in Drug Development and Research

The robust and specific nature of this compound chemistry makes it invaluable for numerous applications:

-

Antibody-Drug Conjugates (ADCs): Mal-PEG linkers are widely used to attach potent cytotoxic drugs to monoclonal antibodies.[3][] The linker ensures a stable connection in circulation and allows for targeted drug release at the tumor site.[3]

-

Protein PEGylation: The attachment of PEG chains (PEGylation) to therapeutic proteins can improve their pharmacokinetic properties by increasing serum half-life, enhancing stability, and reducing immunogenicity and renal clearance.[6][15]

-

Surface Functionalization: The linker can be used to immobilize biomolecules onto the surfaces of nanoparticles, beads, or biosensors for diagnostic and therapeutic purposes.[3][15]

-

Hydrogel Formation: PEG maleimides are used as crosslinkers in the formation of hydrogels for applications in tissue engineering and regenerative medicine.[15]

The diagram below illustrates the role of a bifunctional PEG linker in the synthesis of an Antibody-Drug Conjugate.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 760952-64-5 | BroadPharm [broadpharm.com]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Development of a sensitive assay to detect reversibly oxidized protein cysteine sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. biotium.com [biotium.com]

- 13. researchgate.net [researchgate.net]

- 15. creativepegworks.com [creativepegworks.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-PEG1-acid

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of linker molecules is paramount for successful bioconjugation, drug delivery, and diagnostic development. This technical guide provides an in-depth analysis of the solubility of Maleimide-PEG1-acid (Mal-PEG1-acid) in aqueous buffers, offering insights into its behavior and practical methodologies for its assessment.

This compound is a heterobifunctional linker that incorporates a maleimide (B117702) group and a carboxylic acid, separated by a single polyethylene (B3416737) glycol (PEG) unit. The inclusion of the hydrophilic PEG spacer is a key design feature that generally enhances the aqueous solubility of the molecule.[1][2] This property is crucial for its application in biological systems, which are predominantly aqueous. While specific quantitative solubility data in various buffers is not extensively published, the available information and the nature of the compound allow for a comprehensive understanding of its solubility profile.

Factors Influencing the Solubility of this compound

The solubility of this compound in aqueous solutions is governed by a combination of factors inherent to its structure and the composition of the buffer. A conceptual overview of these influencing factors is presented below.

Caption: Key molecular and buffer properties affecting this compound solubility.

General Solubility in Aqueous Buffers

This compound is generally considered to be soluble in common aqueous buffers used in bioconjugation, such as Phosphate-Buffered Saline (PBS) and Tris buffers. This is largely attributed to the presence of the hydrophilic PEG spacer.[1][2] For similar, though not identical, PEG-maleimide compounds, concentrations of up to 100 mg/mL in aqueous conjugation buffers have been reported, suggesting a high degree of solubility.

While precise solubility limits are dependent on the specific buffer composition, a summary of expected solubility is provided in the table below. It is important to note that these are general guidelines, and empirical determination is recommended for specific applications.

| Buffer System | Expected pH Range | Anticipated Solubility | Notes |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | High | The ionic strength of standard PBS is generally well-tolerated. |

| Tris Buffer | 7.0 - 8.5 | High | The maleimide group's stability decreases at pH values above 7.5, which can affect the integrity of the molecule over time.[3] |

| Citrate (B86180) Buffer | 3.0 - 6.2 | Moderate to High | At lower pH, the carboxylic acid group will be protonated, which may slightly reduce solubility compared to higher pH buffers. |

| Acetate Buffer | 3.6 - 5.6 | Moderate to High | Similar to citrate buffer, the protonation state of the carboxylic acid is a key factor. |

Experimental Protocol for Determining the Solubility of this compound

To ascertain the precise solubility of this compound in a specific aqueous buffer, a systematic experimental approach is necessary. The following protocol outlines a general method using UV-Vis spectroscopy to quantify the concentration of dissolved this compound. This method leverages the characteristic absorbance of the maleimide group.

Materials and Equipment

-

This compound

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

UV-Vis Spectrophotometer

-

Microcentrifuge

-

Calibrated micropipettes

-

Vortex mixer

-

Analytical balance

Experimental Workflow

Caption: A stepwise workflow for the experimental determination of this compound solubility.

Detailed Procedure

-

Preparation of a Supersaturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a microcentrifuge tube.

-

Add a defined volume of the desired aqueous buffer (e.g., 100 µL) to the tube. This creates a suspension with a concentration significantly higher than the expected solubility.

-

-

Equilibration:

-

Vortex the suspension vigorously for 1-2 minutes to ensure thorough mixing.

-

Incubate the tube at a controlled temperature (e.g., room temperature, 25°C) for a sufficient period (e.g., 2-4 hours) to allow the solution to reach equilibrium. Intermittent gentle agitation can facilitate this process.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved this compound.

-

-

Sample Collection and Dilution:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Perform a series of accurate serial dilutions of the supernatant with the same aqueous buffer. The dilution factor will depend on the expected concentration and the linear range of the spectrophotometer.

-

-

UV-Vis Spectrophotometric Analysis:

-

Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) for the maleimide group (typically around 302 nm). Use the aqueous buffer as a blank.

-

Ensure that the absorbance readings fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Calculation of Solubility:

-

To quantify the concentration, a standard curve of this compound of known concentrations in the same buffer should be prepared and measured.

-

Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of this compound, b is the path length of the cuvette, and c is the concentration. The molar extinction coefficient for the maleimide group is a known value.

-

The calculated concentration of the undiluted supernatant represents the solubility of this compound in that specific buffer at the tested temperature.

-

This comprehensive guide provides a foundational understanding of the solubility of this compound in aqueous buffers, equipping researchers with the knowledge and practical methods to effectively utilize this important linker in their work. Empirical determination of solubility in the specific buffer system of interest is always recommended for achieving optimal and reproducible results in bioconjugation and other applications.

References

An In-depth Technical Guide to Mal-PEG1-acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Maleimide-PEG1-acid (Mal-PEG1-acid), a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics. This document details its chemical and physical properties, outlines a key experimental protocol for its use in creating antibody-drug conjugates (ADCs), and presents visual workflows and reaction pathways to facilitate a deeper understanding of its application.

Core Properties of this compound

This compound is a versatile molecule featuring a maleimide (B117702) group at one end and a carboxylic acid group at the other, connected by a single polyethylene (B3416737) glycol (PEG) unit. This structure allows for a two-step conjugation strategy. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] Concurrently, the terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine (B10760008) residues or other amine-containing molecules, forming a stable amide bond.[1] The short PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C₉H₁₁NO₅ | [1][3] |

| Molecular Weight | 213.19 g/mol | [3] |

| Alternate Molecular Weight | 213.2 g/mol | [1] |

| CAS Number | 760952-64-5 | [1][3][4] |

| Purity | >96% - 98% | [1][3] |

| Appearance | White to off-white solid powder | [5] |

| Storage Condition | -20°C | [1] |

Application in Antibody-Drug Conjugate (ADC) Synthesis: A Conceptual Pathway

This compound is a valuable tool in the construction of ADCs. In this application, the linker first conjugates with a cytotoxic drug and is then attached to a monoclonal antibody (mAb). This targeted delivery system directs the potent drug specifically to cancer cells, minimizing off-target toxicity. The diagram below illustrates the conceptual signaling pathway of this bioconjugation strategy.

Detailed Experimental Protocol: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol outlines the synthesis of an ADC using this compound. It is a two-step process involving the initial conjugation of this compound to a drug molecule, followed by the conjugation of the drug-linker construct to a monoclonal antibody.

Part 1: Conjugation of this compound to an Amine-Containing Drug

This step involves the activation of the carboxylic acid group of this compound using EDC and NHS to form an NHS-ester, which then readily reacts with a primary amine on the drug molecule.

Materials:

-

This compound

-

Amine-containing drug molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: Hydroxylamine-HCl or Tris-HCl

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

-

Preparation of Reagents: Equilibrate EDC and NHS to room temperature before use. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer. Dissolve the this compound and the amine-containing drug in DMF or DMSO.

-

Activation of this compound: In a reaction vessel, dissolve this compound in Activation Buffer. Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution. Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated linker.

-

Conjugation to the Drug: Add the amine-containing drug solution to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the activated linker over the drug is recommended. Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Reaction Incubation: Allow the conjugation reaction to proceed for 2 to 4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.

-

Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent such as hydroxylamine-HCl to a final concentration of 10-50 mM and incubate for 15-30 minutes.

-

Purification: Purify the resulting drug-linker conjugate from excess reagents and byproducts using RP-HPLC. Lyophilize the purified fractions to obtain the final product.

Part 2: Conjugation of the Drug-Linker to a Monoclonal Antibody

This part of the protocol involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, which then react with the maleimide group of the purified drug-linker conjugate.

Materials:

-

Purified Drug-Linker Conjugate (from Part 1)

-

Monoclonal Antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: PBS, pH 7.2, with 1 mM EDTA

-

Quenching Reagent: N-acetylcysteine (NAC) or L-cysteine

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Antibody Reduction: Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL. Add a 5 to 20-fold molar excess of TCEP or DTT to the antibody solution. Incubate at 37°C for 30-90 minutes to reduce the disulfide bonds.

-

Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column or through buffer exchange with a centrifugal concentrator, exchanging into fresh, degassed Conjugation Buffer.

-

Conjugation Reaction: Dissolve the purified drug-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the Conjugation Buffer. Add the drug-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

-

Reaction Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. Protect the reaction from light if the drug is light-sensitive.

-

Quenching the Reaction: Stop the conjugation by adding a 20-fold molar excess of a quenching reagent like N-acetylcysteine over the initial amount of the drug-linker to cap any unreacted maleimide groups. Incubate for 20-30 minutes.

-

Purification of the ADC: Purify the final ADC from excess drug-linker and quenching reagent using size-exclusion chromatography (SEC).

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in the experimental protocol for ADC synthesis.

References

- 1. This compound, 760952-64-5 | BroadPharm [broadpharm.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. precisepeg.com [precisepeg.com]

- 4. CAS 760952-64-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | PEG analogue | CAS# 760952-64-5 | InvivoChem [invivochem.com]

An In-depth Technical Guide to the Safety and Handling of Mal-PEG1-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and detailed experimental methodologies for Mal-PEG1-acid, a heterobifunctional linker essential in bioconjugation, drug delivery, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a versatile molecule featuring a maleimide (B117702) group reactive towards sulfhydryl (thiol) groups, and a terminal carboxylic acid that can be conjugated to primary amines. These reactive ends are connected by a single polyethylene (B3416737) glycol (PEG) unit, which enhances the solubility of the molecule and its conjugates in aqueous media.[1]

| Property | Value |

| Chemical Name | 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid |

| CAS Number | 760952-64-5 |

| Molecular Formula | C₉H₁₁NO₅ |

| Molecular Weight | 213.19 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents |

Safety and Handling

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

| PPE | Specification | Rationale |

| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |

| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |

| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |

| Respiratory | Use in a well-ventilated area or chemical fume hood. | Avoids inhalation of dust particles. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Storage and Stability

Proper storage is crucial to maintain the reactivity of this compound's functional groups.

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C.[1] Short-term: Can be shipped at ambient temperature. | Minimizes degradation of the maleimide and acid functionalities. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry place. | The maleimide ring is susceptible to hydrolysis at high pH. |

| Light | Protect from light. | Prevents potential photo-degradation. |

Disposal

Unreacted maleimide groups should be deactivated before disposal.

-

Quenching: React the this compound waste with an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) for at least 2 hours to deactivate the maleimide group.

-

Collection: Collect the deactivated solution in a labeled, sealed container.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

This compound is a heterobifunctional linker, allowing for a two-step conjugation process. This sequential reaction strategy minimizes the formation of undesirable byproducts.

Reaction Mechanisms

The utility of this compound lies in the distinct reactivity of its two functional groups.

Two-Step Bioconjugation Workflow

The following diagram illustrates a typical workflow for conjugating two different molecules (a thiol-containing molecule and an amine-containing molecule) using this compound.

Detailed Protocol: Conjugation of a Thiol-Containing Protein to an Amine-Containing Molecule

This protocol provides a general guideline. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific applications.

Materials:

-

This compound

-

Amine-containing molecule

-

Thiol-containing protein

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution (optional): L-cysteine or 2-mercaptoethanol

-

Desalting columns or dialysis equipment

Procedure:

Part 1: Activation of this compound and Conjugation to Amine-Containing Molecule

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer.

-

-

Activation of this compound:

-

In a reaction tube, dissolve this compound in Activation Buffer.

-

Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Amine-Containing Molecule:

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

Immediately add the activated this compound solution to the amine-containing molecule solution.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification (Step 1):

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

-

Part 2: Conjugation to Thiol-Containing Protein

-

Preparation of Thiol-Containing Protein:

-

Ensure the thiol groups on the protein are reduced and available for reaction. If necessary, treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.

-

-

Conjugation Reaction:

-

Add the maleimide-activated intermediate from Part 1 to the thiol-containing protein solution in Coupling Buffer (pH 6.5-7.5). A 10- to 20-fold molar excess of the maleimide-activated molecule over the thiol-containing protein is generally recommended.[2][3]

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[2][3]

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, add a small molar excess of a thiol-containing compound like L-cysteine and incubate for 15-30 minutes.

-

-

Purification (Step 2):

-

Purify the final conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the conjugate from unreacted components.

-

-

Characterization:

-

Characterize the final conjugate using methods such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and functional assays to ensure the biological activity of the conjugated molecules is retained.

-

Quantitative Data and Reaction Parameters

The efficiency of the conjugation reactions is dependent on several factors, which are summarized below.

Maleimide-Thiol Reaction Parameters

| Parameter | Recommended Range/Value | Notes |

| pH | 6.5 - 7.5 | The reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines increases, and the maleimide ring is more susceptible to hydrolysis. |

| Molar Ratio | 10-20 fold excess of maleimide-PEG | A molar excess ensures efficient conjugation to the thiol-containing molecule.[2][3] |

| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Reaction kinetics are generally fast.[2][3] |

| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow the reaction and minimize potential side reactions. |

EDC/NHS Carboxylic Acid Activation and Amine Coupling Parameters

| Parameter | Recommended Range/Value | Notes |

| Activation pH | 4.5 - 7.2 | Optimal for the formation of the NHS ester. |

| Coupling pH | 7.0 - 8.0 | Optimal for the reaction of the NHS ester with primary amines. |

| Molar Ratio (EDC/NHS to Acid) | 1.1 - 5 fold molar excess | To ensure efficient activation of the carboxylic acid. |

| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS ester. |

| Coupling Time | 2-4 hours at room temperature or overnight at 4°C | Longer reaction times may be needed depending on the reactivity of the amine. |

Conclusion

This compound is a valuable tool in the field of bioconjugation, enabling the precise and efficient linking of diverse molecular entities. By understanding its chemical properties and adhering to the safety and handling guidelines outlined in this document, researchers can effectively and safely utilize this versatile linker in their drug development and research endeavors. The provided experimental protocols offer a solid foundation for developing robust conjugation strategies, which can be further optimized to meet the specific requirements of the biomolecules involved.

References

A Technical Guide to Mal-PEG1-acid for Bioconjugation in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing Mal-PEG1-acid in research, with a primary focus on its application in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This compound is a heterobifunctional linker that contains a maleimide (B117702) group and a carboxylic acid, enabling the covalent attachment of molecules to thiol groups on proteins, peptides, and other biomolecules.

Commercial Suppliers and Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes key quantitative data from a selection of these suppliers to facilitate comparison.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |

| BroadPharm | BP-21859 | >98% | 213.2 | 760952-64-5 | -20°C[1] |

| MedchemExpress | HY-126960 | 99.87% | 213.19 | 760952-64-5 | -20°C (protect from light)[2] |

| Amerigo Scientific | PG01492927ALA | >98% | 213.2 | 760952-64-5 | -20°C |

| Precise PEG | AG-2601 | >96% | 213.19 | 760952-64-5 | -20°C[3] |

| ChemScene | CS-0108926 | ≥98.0% (NMR) | 213.19 | 760952-64-5 | -20°C (protect from light)[2] |

Core Principles of this compound Chemistry

This compound functions as a linker by leveraging its two reactive groups:

-

Maleimide Group: This group reacts specifically and efficiently with free sulfhydryl (thiol) groups, such as those on cysteine residues of proteins, to form a stable thioether bond.[4][5] This reaction, a Michael addition, is most effective in a pH range of 6.5-7.5.[6][7] At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[6][7]

-

Carboxylic Acid Group: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein or an amine-containing drug molecule) to form a stable amide bond.[1] This activation is typically achieved using carbodiimide (B86325) chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like N-hydroxysuccinimide (NHS).

The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker and the resulting conjugate, which can improve solubility and reduce aggregation.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, focusing on the creation of an antibody-drug conjugate (ADC).

Protocol 1: Antibody Reduction to Expose Thiol Groups

This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for conjugation.

Materials:

-

Antibody solution (e.g., 5-10 mg/mL in a suitable buffer like PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.4

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the antibody in the reaction buffer at the desired concentration.

-

Add a calculated molar excess of the reducing agent (e.g., 10-20 fold excess of TCEP) to the antibody solution.[8] The exact amount should be optimized to achieve the desired number of free thiols per antibody.

-

Incubate the reaction mixture at 37°C for 30-90 minutes. The incubation time will depend on the specific antibody and the desired degree of reduction.

-

Remove the excess reducing agent immediately using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent re-oxidation of the thiols and to avoid interference with the subsequent maleimide reaction.

-

Quantify the number of free thiols per antibody using Ellman's reagent (DTNB).

Protocol 2: Conjugation of this compound to a Thiol-Containing Antibody

This protocol details the conjugation of the maleimide group of the linker to the exposed thiol groups on the reduced antibody.

Materials:

-

Reduced antibody with known thiol concentration

-

This compound (or a pre-activated Mal-PEG1-drug conjugate) dissolved in a compatible organic solvent (e.g., DMSO or DMF)

-

Conjugation Buffer: PBS with 1 mM EDTA, pH 7.2

-

Quenching solution: N-acetylcysteine or cysteine solution

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

To the chilled solution of the reduced antibody, add a 10- to 20-fold molar excess of the this compound solution.[4] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.[9]

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[4][5]

-

Stop the reaction by adding an excess of the quenching solution to react with any unreacted maleimide groups. Incubate for an additional 20-30 minutes.[9]

-

Purify the resulting antibody-PEG conjugate to remove unconjugated linker and quenching reagent. Purification can be achieved by size-exclusion chromatography (SEC) or dialysis.[4][10]

Protocol 3: Characterization of the Antibody-PEG Conjugate

This section outlines common methods for characterizing the final conjugate.

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:

-

Principle: HIC separates molecules based on their hydrophobicity. The addition of the hydrophobic drug-linker to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

-

Typical Method: Use a HIC column with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate (B86663) or sodium chloride) to elute the different ADC species. The peak areas are integrated to calculate the average DAR.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)-HPLC:

-

Principle: SEC separates molecules based on their size. This method is used to quantify the percentage of monomeric ADC, as well as any aggregates or fragments that may have formed during the conjugation process.[11]

-

Typical Method: Use an SEC column with an isocratic mobile phase (e.g., PBS) to separate the different sized species.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a relevant signaling pathway for ADC targeting and a general experimental workflow for ADC synthesis using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. broadpharm.com [broadpharm.com]

- 5. confluore.com [confluore.com]

- 6. benchchem.com [benchchem.com]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. broadpharm.com [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Applications of Mal-PEG1-acid in Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG1-acid is a heterobifunctional crosslinker that serves as a fundamental building block in the field of bioconjugation. Its architecture, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive carboxylic acid, connected by a single polyethylene (B3416737) glycol (PEG) unit, offers a versatile platform for covalently linking diverse molecules. The integrated PEG moiety, though short, enhances the hydrophilicity and biocompatibility of the resulting conjugates, which can be advantageous for improving the pharmacokinetic profiles of therapeutic agents.[1][2]

The maleimide group facilitates highly selective conjugation to sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond under mild pH conditions (6.5-7.5).[3][4] Concurrently, the terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or amine-modified surfaces, to form stable amide bonds.[2][5] This dual reactivity makes this compound an invaluable tool for a range of applications, including the synthesis of antibody-drug conjugates (ADCs), the surface modification of nanoparticles for targeted drug delivery, and the PEGylation of therapeutic proteins and peptides.[5][6]

This technical guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in designing and executing their bioconjugation strategies.

Data Presentation

Table 1: Key Performance Metrics of Maleimide-Thiol Conjugation

| Parameter | Value/Characteristic | Conditions/Notes |

| Reaction Yield | >80% (Variable) | Highly dependent on reaction conditions, including pH, temperature, and stoichiometry.[7] |

| Reaction Rate | Fast (30 minutes to 2 hours) | Typically conducted at room temperature.[7] |

| Optimal pH Range | 6.5 - 7.5 | Balances efficient thiol reaction while minimizing maleimide hydrolysis and reaction with amines.[7][8] |

| Linkage Stability | Susceptible to retro-Michael reaction and thiol exchange | Stability can be a concern in reducing environments, such as the cytoplasm. Can be improved by hydrolysis of the succinimide (B58015) ring.[7][9][10] |

| Selectivity | Highly selective for thiols | At the optimal pH range, reaction with other functional groups is minimal.[7] |

Table 2: Comparative Stability of Maleimide-PEG vs. Mono-Sulfone-PEG Conjugates

| Conjugate Type | % Conjugation Remaining (after 7 days at 37°C with 1 mM GSH) | Linkage Characteristics |

| Maleimide-PEG | < 70% | Prone to deconjugation via retro-Michael reaction in the presence of competing thiols.[9][11] |

| Mono-Sulfone-PEG | > 90% | Forms a more stable, irreversible thioether bond.[9][11] |

Experimental Protocols

Protocol 1: General Protein-Peptide Conjugation using this compound

This protocol describes a two-step process for conjugating a protein (containing accessible amines) to a peptide (containing a thiol group) using this compound.

Materials:

-

Protein-NH2 (e.g., antibody)

-

Thiol-containing peptide (Peptide-SH)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Amine-Reactive Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Thiol-Reactive Conjugation Buffer: PBS, pH 6.5-7.0, containing 1 mM EDTA

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

Step 1: Activation of this compound and Conjugation to Protein-NH2

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM immediately before use.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Dissolve the amine-containing protein (Protein-NH2) in the Amine-Reactive Conjugation Buffer.

-

Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker is a typical starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Remove excess, unreacted linker using a desalting column equilibrated with Thiol-Reactive Conjugation Buffer.

Step 2: Conjugation of Maleimide-activated Protein to Peptide-SH

-

Immediately add the thiol-containing peptide (Peptide-SH) to the purified maleimide-activated protein solution. A 1.5-2.0 fold molar excess of the peptide per generated maleimide group is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Quench the reaction by adding a quenching reagent like N-acetylcysteine to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature to cap any unreacted maleimide groups.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted peptide and other byproducts.

Protocol 2: Surface Functionalization of Nanoparticles with this compound

This protocol outlines the modification of amine-functionalized nanoparticles with this compound, followed by the attachment of a thiol-containing targeting ligand.

Materials:

-

Amine-functionalized nanoparticles (e.g., silica, iron oxide)

-

This compound

-

EDC and NHS

-

Thiol-containing targeting ligand (e.g., RGD peptide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Reaction Buffer: PBS, pH 6.5-7.0

-

Anhydrous DMF or DMSO

-

Centrifugal filtration devices or dialysis cassettes

Procedure:

Step 1: Activation of Nanoparticle Carboxyl Groups (if starting with carboxylated NPs) or Direct Amine Conjugation

-

For Carboxylated Nanoparticles:

-

Disperse the carboxylated nanoparticles in Activation Buffer.

-

Add EDC (5-fold molar excess) and NHS (2-fold molar excess) relative to the surface carboxyl groups.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

For Amine-Functionalized Nanoparticles:

-

Disperse the amine-functionalized nanoparticles in Conjugation Buffer.

-

Activate this compound with EDC/NHS in anhydrous DMF or DMSO as described in Protocol 1, Step 1.

-

Add the activated this compound solution to the nanoparticle suspension.

-

Step 2: Conjugation of this compound

-

Add a 10-fold molar excess of this compound (if starting with activated carboxylated NPs) or the activated this compound solution (for amine-functionalized NPs) to the nanoparticle suspension.

-

Adjust the pH of the reaction mixture to 7.2-7.5.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

-

Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 15 minutes.

-

Purify the resulting Maleimide-PEG1-nanoparticles to remove excess linker and reaction byproducts using centrifugal filtration or dialysis.

Step 3: Conjugation of Thiol-Containing Targeting Ligand

-

Add a 2 to 5-fold molar excess of the thiol-containing ligand to the purified Maleimide-PEG1-nanoparticles in Reaction Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

-

Purify the final ligand-conjugated nanoparticles to remove any unreacted ligand.

Mandatory Visualization

Caption: General workflow for protein-peptide conjugation using this compound.

Caption: Workflow for surface functionalization of nanoparticles.

Caption: Proposed mechanism of cellular uptake for maleimide-functionalized carriers.[12]

References